molecular formula C8H6ClFO2 B8525242 5-Chloromethyl-6-fluoro-benzo[1,3]dioxole

5-Chloromethyl-6-fluoro-benzo[1,3]dioxole

Cat. No. B8525242
M. Wt: 188.58 g/mol
InChI Key: ANZVAHZCKCHTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-6-fluoro-benzo[1,3]dioxole is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloromethyl-6-fluoro-benzo[1,3]dioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloromethyl-6-fluoro-benzo[1,3]dioxole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

5-(chloromethyl)-6-fluoro-1,3-benzodioxole

InChI

InChI=1S/C8H6ClFO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2

InChI Key

ANZVAHZCKCHTCN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(6-Fluoro-benzo[1,3]dioxol-5-yl)-methanol (650 mg, 3.8 mmol) was added to SOCl2 (20 mL) in portions at 0° C. The mixture was warmed to room temperature for 1 h and then heated at reflux for 1 h. The excess SOCl2 was evaporated under reduced pressure to give the crude product, which was basified with sat. NaHCO3 solution to pH˜7. The aqueous phase was extracted with EtOAc (50 mL×3). The combined organic layers were dried over Na2SO4 and evaporated under reduced pressure to give 5-chloromethyl-6-fluoro-benzo[1,3]dioxole (640 mg, 90%), which was directly used in the next step.
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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